molecular formula C11H7N3O2 B2681475 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde CAS No. 92560-76-4

9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde

Cat. No.: B2681475
CAS No.: 92560-76-4
M. Wt: 213.196
InChI Key: GXDMCUOKZICWEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[5,1-b]quinazoline core, followed by oxidation to introduce the oxo group at the 9-position and formylation to introduce the carbaldehyde group at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an antagonist to nerve growth factor (NGF) by preventing its binding to the p75 neurotrophin receptor (p75NTR). This interaction can modulate various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with NGF and modulate cellular pathways sets it apart from other similar compounds .

Properties

IUPAC Name

9-oxo-1H-pyrazolo[5,1-b]quinazoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-6-7-5-12-14-10(7)13-9-4-2-1-3-8(9)11(14)16/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDMCUOKZICWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C(=CN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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